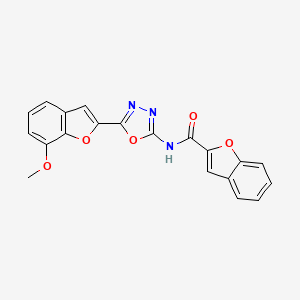

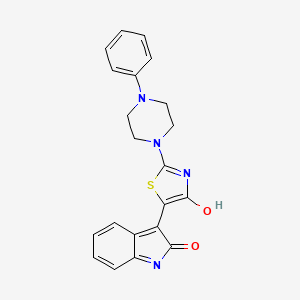

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring attached to an oxadiazole ring and a carboxamide group. The benzofuran ring is a heterocyclic compound, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that benzofuran-oxadiazole hybrids, including compounds structurally related to N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide, exhibit significant antimicrobial properties. Sanjeeva et al. (2021) designed, synthesized, and evaluated the antimicrobial activity of six benzofuran-oxadiazole derivatives, highlighting their potential in combating microbial infections (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Anticancer and Antitumor Activities

Several studies have investigated the anticancer and antitumor potentials of benzofuran derivatives. Pieters et al. (1999) discovered that dihydrobenzofuran lignans and related compounds showed promising anticancer activity, particularly against leukemia and breast cancer cell lines, through the inhibition of tubulin polymerization (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemière, 1999). This suggests the potential of this compound in cancer treatment strategies.

Anti-Tobacco Mosaic Virus (TMV) Activity

In the realm of plant protection, compounds structurally similar to this compound have been identified for their anti-TMV activity. Du et al. (2017) isolated new arylbenzofurans from the fermentation products of an endophytic fungus Phomopsis sp., demonstrating significant inhibitory effects against TMV (Du, Wang, Hu, Yan, Wang, Yang, Gao, Liu, & Hu, 2017). This highlights the potential agricultural applications of such compounds in protecting crops from viral diseases.

Synthesis and Structural Analysis

The synthesis and structural analysis of benzofuran derivatives have been subjects of extensive research, providing insights into their potential applications. Yoshioka et al. (2013) detailed a synthesis method for dihydrobenzofurans, offering a foundation for the development of novel compounds with varied biological activities (Yoshioka, Tanaka, Kohtani, & Miyabe, 2013).

Orientations Futures

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring the biological activities of these compounds and developing them into potential drug lead compounds .

Propriétés

IUPAC Name |

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O5/c1-25-14-8-4-6-12-10-16(27-17(12)14)19-22-23-20(28-19)21-18(24)15-9-11-5-2-3-7-13(11)26-15/h2-10H,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYGHLCAFLWWCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718203.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718204.png)

acetic acid](/img/structure/B2718207.png)

![4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid](/img/structure/B2718211.png)

![5-Azaspiro[3.4]octane-7-thiol;hydrochloride](/img/structure/B2718212.png)

![2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2718214.png)

![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B2718219.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2718225.png)